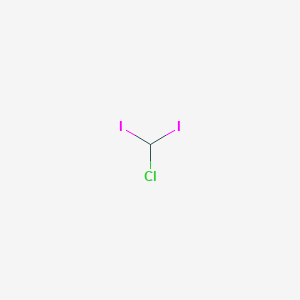

Chlorodiiodomethane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

chloro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPFDEIVUZVDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213251 | |

| Record name | Chlorodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-73-3 | |

| Record name | Chlorodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radicals and Criegee Intermediates:chlorodiiodomethane Can Also Serve As a Source of Radical Intermediates, Particularly Through Photolysis Decomposition by Light .whiterose.ac.ukuv Irradiation of Chlorodiiodomethane Leads to the Cleavage of a Carbon Iodine Bond, Which is Weaker Than the Carbon Chlorine Bond, to Generate a Chlorodiiodomethyl Radical •chicl .whiterose.ac.ukresearchgate.net

CHI₂Cl + hν (UV light) → •CHICl + I•

This radical is a reactive species in its own right. Furthermore, in the presence of molecular oxygen (O₂), the •CHICl radical can react to form a chlorinated Criegee intermediate (ClCHOO). whiterose.ac.ukresearchgate.netresearchgate.net

•CHICl + O₂ → ClCHOO• (Peroxy radical) → ClCHOO (Criegee intermediate)

Criegee intermediates are carbonyl oxides that are highly significant in atmospheric chemistry but are also potent reactive intermediates for organic synthesis. whiterose.ac.uk They can undergo various transformations, including rearrangements and reactions with other molecules, providing pathways to complex oxygen-containing compounds. The ability to generate a specific, halogenated Criegeee intermediate from a readily synthesized precursor like chlorodiiodomethane opens up avenues for exploring new synthetic methodologies. whiterose.ac.uk

| Precursor | Conditions | Reactive Intermediate | Subsequent Application |

| This compound | Reaction with Zn(Cu) or Et₂Zn | Metal Carbenoid (e.g., I(Cl)CH-ZnI) | Cyclopropanation of alkenes. wikipedia.orgchemicalbook.com |

| This compound | UV Photolysis | Chlorodiiodomethyl Radical (•CHICl) | Can initiate radical polymerization or other radical reactions. |

| This compound | UV Photolysis, in presence of O₂ | Chlorinated Criegee Intermediate (ClCHOO) | Synthesis of complex oxygenated molecules. whiterose.ac.ukresearchgate.net |

Mechanistic Investigations of Chlorodiiodomethane Reactivity

Photochemical Pathways and Dissociation Dynamics

The interaction of chlorodiiodomethane with ultraviolet (UV) light initiates a series of complex photochemical events, leading to bond cleavage and the formation of highly reactive fragments. These processes have been extensively studied to understand the fundamental dynamics of photo-induced reactions in polyhalogenated molecules.

Gas-Phase Photodissociation Studies and Fragment Channel Characterization

In the gas phase, the photodissociation of this compound primarily proceeds through the cleavage of the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-chlorine (C-Cl) or carbon-hydrogen (C-H) bonds. nih.govwikipedia.org Studies utilizing DC slice velocity-map imaging have provided detailed insights into the dynamics of this process following UV excitation in the wavelength range of 266–355 nm. nih.gov

Upon photoexcitation, the primary dissociation channel is: CHClI₂ + hν → CHICl• + I•

The iodine atom fragment is produced in both its ground electronic state (I) and its spin-orbit excited state (I). nih.govacs.orgresearchgate.net The characterization of these fragment channels reveals distinct energy distributions. The total translational energy distributions for ground-state I atoms are observed to be bimodal, whereas those for spin-orbit excited I atoms are unimodal. wikipedia.orgfao.org A significant portion of the available energy, approximately 72%, is partitioned into the internal energy of the resulting chloroíodomethyl (CHICl) radical, a finding that remains consistent across different photolysis wavelengths. wikipedia.orgacs.org

Analysis of the photofragment angular distributions shows that the dissociation is a prompt process, occurring primarily via electronic transitions to states of A″ symmetry. wikipedia.orgacs.org From the wavelength-dependent measurements of the translational energy release, the C–I bond dissociation energy (D₀) in this compound has been determined to be 1.73 ± 0.11 eV. nih.govacs.org This value indicates a slightly weaker C-I bond compared to other typical organoiodine compounds. acs.org

| Parameter | Finding | Citation |

| Primary Dissociation Channel | C-I bond cleavage (CHClI₂ → CHICl• + I•) | nih.govwikipedia.org |

| Iodine Atom States | Ground (I) and spin-orbit excited (I) | nih.govacs.orgresearchgate.net |

| Translational Energy Distribution | Bimodal for I atoms, Unimodal for I atoms | wikipedia.orgfao.org |

| Energy Partitioning | ~72% into internal energy of CHICl radical | wikipedia.orgacs.org |

| Dissociation Dynamics | Prompt, via states of A″ symmetry | wikipedia.orgacs.org |

| C-I Bond Dissociation Energy (D₀) | 1.73 ± 0.11 eV | nih.govacs.org |

Photolytic Precursor Role in Chlorinated Criegee Intermediate Formation

The photolysis of geminal diiodoalkanes in the presence of molecular oxygen is an established laboratory method for generating Criegee intermediates (carbonyl oxides), which are crucial species in atmospheric chemistry. researchgate.netfao.org Research has confirmed that this compound serves as an effective photolytic precursor for the formation of the chlorinated Criegee intermediate, monochlorocarbonyl oxide (ClCHOO). acs.orgfao.orgduke.edu

The mechanism involves two main steps. First, as described previously, UV photolysis of this compound cleaves a C-I bond to produce the CHICl radical. wikipedia.orgfao.org Subsequently, this radical rapidly reacts with molecular oxygen (O₂): CHICl• + O₂ → ClCHOO + I•

The formation of the ClCHOO intermediate has been confirmed using transient absorption spectroscopy. researchgate.netduke.edu The resulting absorption spectrum of ClCHOO, observed in the 345–440 nm range, is attributed primarily to the syn-conformer. researchgate.net This photolytic pathway provides a reliable method for generating chlorinated Criegee intermediates for kinetic and spectroscopic studies. fao.orgnih.govdetchem.com

Wavelength-Dependent Photoreactivity and Quantum Yields

The photoreactivity of this compound is highly dependent on the excitation wavelength. Its gas-phase UV absorption spectrum, measured between 220 and 400 nm, is shifted to longer wavelengths compared to that of diiodomethane (B129776) (CH₂I₂). wikipedia.orgresearchgate.netfao.org This shift results in a very short atmospheric photolysis lifetime, calculated to be less than two minutes under typical conditions. wikipedia.orgresearchgate.netfao.org

| Wavelength (nm) | Average Total Translational Energy ⟨E_T⟩ (eV) for I atoms | Average Total Translational Energy ⟨E_T⟩ (eV) for I* atoms | Citation |

| 344 | 0.41 | 0.28 | nih.gov |

| 322 | 0.50 | 0.36 | nih.gov |

| 302 | 0.59 | 0.44 | nih.gov |

| 282 | 0.68 | 0.51 | nih.gov |

Solution-Phase Reaction Mechanisms

In the solution phase, the reactivity of this compound is influenced by solvent interactions and can proceed through different mechanistic pathways than those observed in the gas phase. These reactions are important for synthetic organic chemistry, particularly in the formation of cyclic compounds.

Carbenoid Reactivity and Cyclopropanation Reactions

This compound is recognized as a carbenoid precursor, particularly for the formation of halogen-substituted cyclopropanes. utexas.edu In these reactions, it does not typically form a free carbene but rather a carbenoid, a metal-associated species that transfers a :CHCl group to an alkene.

A notable example is its use in the Simmons-Smith-type cyclopropanation reaction. In one study, the reaction of this compound with an alkene in the presence of diethylzinc (B1219324) at -55 °C afforded the corresponding chlorocyclopropane (B1620479) product in a 75% yield and with a diastereomeric ratio (dr) of 8:1. iwaponline.com This demonstrates its utility in stereoselective synthesis. The mechanism involves the formation of an organozinc carbenoid intermediate (e.g., IZnCH(Cl)I) which then delivers the chloromethylene group to the double bond of the substrate in a concerted fashion.

Mechanistic Studies of Halogenation and Related Transformation Processes

While this compound is well-documented as a disinfection byproduct in chlorinated waters containing iodide, detailed mechanistic studies of its own reactivity as a halogenating agent or its other transformation pathways in solution are not extensively covered in the surveyed literature. nih.govduke.edu However, its reactivity can be inferred from the general principles of nucleophilic substitution at a saturated carbon atom, which are common for halogenoalkanes. wikipedia.orgchemguide.co.uk

Polyhalogenated methanes can undergo nucleophilic substitution, where a nucleophile attacks the electrophilic carbon atom, displacing one of the halogen atoms as a leaving group. solubilityofthings.comchemguide.co.uk Given the bond strengths (C-I < C-Br < C-Cl), the iodide ions are the best leaving groups, making them the most likely to be substituted in reactions with nucleophiles. chemguide.co.uk The reaction could proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile, or an Sₙ1 mechanism involving the formation of a carbocation intermediate, though the latter is less likely for a primary haloalkane without significant stabilization. utexas.edu The specific pathway would be influenced by the nucleophile's strength, solvent polarity, and steric factors. utexas.edulibretexts.org

Catalytic Transformations Involving this compound

Catalytic methods offer sophisticated pathways for the transformation of this compound (CHClI₂), enabling reactions that are otherwise kinetically unfavorable. These transformations are broadly categorized into homogeneous and heterogeneous systems, each with distinct mechanistic features and applications.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, facilitating molecular-level interactions that drive chemical reactions. solubilityofthings.comnumberanalytics.comcatalysis.blog One of the key applications of homogeneous catalysis involving this compound is in phase-transfer catalysis (PTC). wikipedia.orgtcichemicals.com This technique is particularly useful for reactions between water-insoluble organic compounds like this compound and water-soluble inorganic salts. wikipedia.orgtcichemicals.comoperachem.com

A notable synthesis method for this compound itself involves the reaction of chloroform (B151607) with sodium iodide and sodium hydroxide (B78521) under phase-transfer catalysis conditions. chemicalbook.com In this system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the iodide anion from the aqueous phase to the organic phase where it can react with chloroform. wikipedia.orgoperachem.comchemicalbook.com The catalyst functions by forming an ion pair with the reactant anion, which is then soluble in the organic phase, thereby accelerating the reaction. biomedres.us The efficiency of these reactions can be influenced by factors such as catalyst concentration, solvent type, and temperature. numberanalytics.combiomedres.us

This compound also serves as a carbenoid precursor for the formation of halo-substituted cyclopropanes. chemicalbook.com This transformation is another example of a reaction that can be facilitated by homogeneous catalysts.

The table below summarizes key aspects of homogeneous catalytic reactions involving trihalomethanes.

| Catalyst Type | Reaction | Role of Catalyst | Key Characteristics |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Synthesis of CHClI₂ from CHCl₃ and NaI | Transfers iodide anion from aqueous to organic phase. wikipedia.orgchemicalbook.com | Biphasic system, mild conditions, avoids high-polarity solvents. tcichemicals.combiomedres.us |

| Metal Coordination Complexes | Cyclopropanation | Activation of CHClI₂ to generate a dihalocarbene equivalent. | High selectivity, reaction occurs in a single phase. solubilityofthings.comnumberanalytics.com |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. catalysis.blogwikipedia.orgchemguide.co.uk The fundamental steps in heterogeneous catalysis are adsorption of reactants onto the catalyst surface, reaction on the surface, and subsequent desorption of products. chemguide.co.ukunizin.orgfrontiersin.org The surface area and the nature of active sites on the catalyst are critical for its effectiveness. rsc.orghidenanalytical.com

The interaction of iodinated trihalomethanes, including this compound, with solid surfaces is a key area of research, particularly in the context of water treatment and environmental remediation. curtin.edu.au Studies have investigated the adsorption of these compounds onto materials like activated carbon and metal-organic framework (MOF)-derived carbons. curtin.edu.auoapen.org Adsorption is the crucial first step, where the reactant molecule binds to the catalyst surface. wikipedia.org This interaction can weaken chemical bonds within the reactant molecule, lowering the activation energy for a subsequent reaction. rsc.orglibretexts.org

For instance, the catalytic reduction of halogenated compounds can occur on the surface of metal catalysts. While specific studies on this compound are limited, research on related compounds shows that metal surfaces like nickel, palladium, or copper can facilitate dehalogenation. libretexts.orgscielo.org.mx The process involves the adsorption of the halo-compound onto the metal surface, followed by reaction with adsorbed hydrogen or direct electron transfer from the metal, leading to the cleavage of the carbon-halogen bond. unizin.orglibretexts.org The product molecules then desorb from the surface, regenerating the active site. chemguide.co.uk

The design of heterogeneous catalysts aims to maximize surface area and control the properties of active sites to enhance reactivity and selectivity. frontiersin.org

| Catalyst System | Application/Interaction | Mechanism | Key Surface Processes |

| Metal-Organic Framework (MOF)-derived carbons | Adsorption/Removal of I-THMs | Physisorption and chemisorption onto a high surface area material. | Adsorption at active sites, potential for subsequent degradation. wikipedia.orgrsc.org |

| Solid Metal Catalysts (e.g., Ni, Pd) | Reductive Dehalogenation | 1. Adsorption of CHClI₂ onto the catalyst surface. 2. Reaction with adsorbed species (e.g., H atoms) or electron transfer. 3. Desorption of dehalogenated products. unizin.orglibretexts.org | Adsorption, surface reaction, desorption. wikipedia.orgunizin.orgfrontiersin.org |

Electrochemical Reduction Mechanisms and Kinetics

The electrochemical reduction of this compound represents a significant pathway for its degradation, particularly in environmental applications. researchgate.net This process involves the transfer of electrons to the molecule, leading to the cleavage of carbon-halogen bonds. eeer.orgredalyc.org

Studies on trihalomethanes (THMs) and other halogenated compounds have shown that the efficiency of electrochemical reduction is highly dependent on the cathode material. scielo.org.mxredalyc.org Materials such as silver, palladium, and copper have demonstrated high efficiency for the reduction of compounds like chloroform. scielo.org.mx The reduction potential is a key kinetic parameter and can be significantly influenced by the choice of electrode material. For example, using a silver cathode instead of glassy carbon can shift the reduction potential of chloroform to more positive values by approximately 600 mV, making the reaction more favorable. scielo.org.mx

The electrochemical dehalogenation of a molecule like this compound is initiated by an electron transfer from the cathode to the molecule. webassign.net The mechanism of this electron transfer can be complex and is a subject of detailed investigation. Two primary mechanisms are often considered: a concerted dissociative electron transfer, where electron transfer and bond cleavage occur simultaneously, and a stepwise process. beilstein-journals.org

In the stepwise mechanism, the initial electron transfer results in the formation of a transient radical anion. beilstein-journals.org This intermediate is often unstable and rapidly undergoes cleavage of the weakest carbon-halogen bond to release a halide ion and form a radical. redalyc.org

R-X + e⁻ → [R-X]•⁻ → R• + X⁻

Quantum chemical modeling provides further insight into these processes. For trihalomethanes, modeling suggests that for C-Cl and C-Br bonds, the formation of the corresponding halide ion (Cl⁻ or Br⁻) is thermodynamically preferred during the first electron transfer. researchgate.neteeer.org However, the cleavage of a C-I bond is more likely to proceed via an intermediate that can form active iodine species. eeer.org The spontaneity of the electron transfer is governed by the relative energies of the donor orbitals (on the cathode) and the acceptor orbitals (the lowest unoccupied molecular orbital, LUMO, of the this compound molecule). webassign.net

The electrochemical dehalogenation of this compound proceeds through the formation of highly reactive intermediates. Following the initial electron transfer and cleavage of a carbon-halogen bond, a halo-radical intermediate is formed. redalyc.org

CHClI₂ + e⁻ → •CHClI + I⁻

This radical intermediate is itself unstable and can undergo further reduction or reaction. For example, it can accept a second electron from the cathode to form an anion, which can then be protonated by a proton source in the solvent to yield a less halogenated methane (B114726) derivative.

•CHClI + e⁻ → ⁻CHClI ⁻CHClI + H⁺ → CH₂ClI

Alternatively, the radical can abstract a hydrogen atom from the solvent. The process of reductive cleavage of carbon-halogen bonds leading to radical intermediates is a common feature in the electrochemical degradation of many halogenated organic pollutants. scielo.org.mxredalyc.org Quantum chemical modeling has indicated that for compounds with C-I bonds, the reductive cleavage can lead to the formation of an I• intermediate, which can then generate other active iodine species. eeer.org The nature of these intermediates and the final products is a critical area of study for understanding the complete degradation pathway. eeer.org

Spectroscopic and Analytical Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural and Dynamic Elucidation

Modern spectroscopy provides a powerful lens through which the fundamental characteristics of chlorodiiodomethane can be examined. Researchers employ a range of techniques to probe its electronic structure, vibrational modes, and the intricate pathways it follows upon interaction with light.

UV-Vis spectroscopy is fundamental to understanding the photochemistry of this compound. The absorption of UV light initiates the dissociation of the molecule, a process of significant interest in atmospheric and environmental chemistry. The UV absorption spectrum of this compound has been measured and shows a shift to longer wavelengths when compared to diiodomethane (B129776) (CH₂I₂). nist.govescholarship.org This shift means that this compound can be broken down by a broader range of solar radiation, resulting in a calculated photolysis lifetime of less than two minutes in the atmosphere. nist.govescholarship.orgwhiterose.ac.uk

Studies investigating the photodissociation dynamics from 266 nm to 355 nm reveal that the process is prompt. nist.gov The absorption spectrum is understood to be composed of overlapping electronic states with highly mixed singlet and triplet character. nist.govwhiterose.ac.uk High-level multi-reference electronic structure calculations confirm that transitions to states of A″ symmetry are predominantly responsible for the observed absorption and subsequent dissociation dynamics. nist.govwhiterose.ac.uk

Table 1: UV-Vis Spectroscopic Data for this compound Photodissociation

| Wavelength Range | Key Observations | Electronic Transitions | Reference |

|---|---|---|---|

| 190–400 nm | Spectrum measured, shifted to longer wavelengths vs. CH₂I₂. | Mixed singlet-triplet character. | nist.govnist.gov |

| 266–355 nm | Prompt dissociation upon absorption. | Primarily to states of A″ symmetry. | nist.govwhiterose.ac.uk |

| 345–440 nm | Transient absorption of the resulting ClCHOO Criegee intermediate measured. | N/A (product analysis). | nist.govwhiterose.ac.uk |

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the identification and confirmation of this compound. uni-muenchen.de This technique is frequently used in the analysis of disinfection by-products (DBPs) in water, where this compound can be an emerging compound of interest. uni-muenchen.dephotothermal.com

In a typical GC-MS analysis, this compound is separated from other compounds in a sample before being ionized. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. High-resolution mass spectrometry (HRMS) offers high mass accuracy, allowing for the precise determination of the elemental composition from the measured mass-to-charge ratio (m/z). uni-muenchen.de For this compound (CHClI₂), the molecular ion [M]⁺ is observed, and its isotopic pattern, along with characteristic fragments, confirms its identity with a high degree of confidence. uni-muenchen.demt.com Electrospray ionization (ESI-MS) is a broader technique used to detect reactive intermediates in chemical reactions, which is relevant for studying the complex reaction pathways involving organohalogens. nih.gov

Table 2: Key Mass Spectrometry Data for this compound (CHClI₂) Identification

| Ion | m/z (Mass-to-Charge Ratio) | Role in Identification | Reference |

|---|---|---|---|

| [CHCII₂]⁺ | 301.7856 | Molecular Ion | uni-muenchen.demt.com |

| [CHI₂]⁺ | 267 | Key Fragment | mt.com |

| [CHClI]⁺ | 175 | Top Peak / Key Fragment | mt.com |

| [I]⁺ | 127 | Key Fragment | mt.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. While detailed NMR-focused research studies on this compound are not as common as photochemical studies, available data confirms its utility. nist.gov Both ¹H (proton) and ¹³C NMR provide direct information about the carbon-hydrogen framework of the molecule. nih.gov

The ¹H NMR spectrum would show a single signal corresponding to the one proton in the molecule. The ¹³C NMR spectrum provides a signal for the single carbon atom. mt.comnist.gov The chemical shifts in both spectra are influenced by the electronegative halogen atoms (one chlorine and two iodine atoms) attached to the carbon. ¹³C NMR spectra are often acquired using proton-decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum but removing C-H coupling information. nih.gov The significant chemical shift range in ¹³C NMR (typically 0-220 ppm) allows for clear distinction between carbon atoms in different chemical environments. nih.govoapen.org

Table 3: NMR Spectroscopic Data for this compound (CHClI₂) and Related Compounds

| Nucleus | Compound | Chemical Shift (δ) | Notes | Reference |

|---|---|---|---|---|

| ¹³C | This compound | Data available in spectral databases. | Confirms the single carbon environment. | mt.comnist.gov |

| ¹H | This compound | Data available in spectral databases. | Confirms the single proton environment. | libretexts.org |

| ¹³C | Carbon tetrachloride (CCl₄) | ~96.7 ppm | For comparison of halogenated methane (B114726). | |

| ¹³C | Diiodomethane (CH₂I₂) | ~-54.1 ppm | For comparison of halogenated methane. |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The table provides representative information.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. arxiv.orgnist.gov These vibrations, such as stretching and bending of the C-H, C-Cl, and C-I bonds, are specific to the molecule's structure and the atoms involved. An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. arxiv.org

For this compound, IR spectroscopy can identify the characteristic frequencies associated with its functional groups. spectroscopyonline.comlibretexts.org Vapor-phase IR spectra are available in databases like those from NIST and SpectraBase. nist.govspectroscopyonline.com Computational quantum chemistry methods are also used to calculate theoretical vibrational frequencies, which aids in the assignment of experimentally observed spectral bands. nist.govjussieu.fr These calculations provide a detailed picture of the molecule's vibrational dynamics, including the symmetry of each mode and its expected IR and Raman intensity. jussieu.fr

Table 4: Calculated Vibrational Frequencies for Chloroiodomethane (B1360106) (CH₂ClI) as a Reference

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description (Approximate) | Reference |

|---|---|---|---|---|

| 1 | A' | 3084 | C-H Stretch | nist.gov |

| 2 | A' | 1430 | CH₂ Scissoring | nist.gov |

| 3 | A' | 1282 | CH₂ Wagging | nist.gov |

| 4 | A' | 677 | C-Cl Stretch | nist.gov |

| 5 | A' | 527 | C-I Stretch | nist.gov |

| 7 | A" | 3196 | C-H Asymmetric Stretch | nist.gov |

| 8 | A" | 1142 | CH₂ Twisting | nist.gov |

| 9 | A" | 814 | CH₂ Rocking | nist.gov |

Note: This data is for the related compound chloroiodomethane (CH₂ClI) from the NIST Computational Chemistry Comparison and Benchmark Database and serves to illustrate the type of information obtained from vibrational analysis. Frequencies for this compound (CHClI₂) would differ due to the presence of a second iodine atom.

To delve deeper into the fast-paced events of photodissociation, researchers utilize advanced pump-probe techniques. In these experiments, one laser pulse (the pump) initiates a chemical process, and a second, delayed pulse (the probe) monitors the outcome.

Velocity Map Ion Imaging (VMI) has been instrumental in studying the photodissociation dynamics of this compound. nist.govnist.gov This technique allows for a detailed "picture" of the velocities—both speed and direction—of the photofragments. In CHI₂Cl studies, VMI has been used to probe the resulting iodine atoms (both ground state I and spin-orbit excited I*). nist.govescholarship.org The analysis shows that a significant portion of the available energy (around 72%) is partitioned into the internal degrees of freedom of the co-fragment, CHICl, rather than into translational energy. nist.govwhiterose.ac.uk

Transient Absorption Spectroscopy (TAS) measures changes in the absorption spectrum of a sample on very short timescales after excitation by a pump pulse. This method was used to measure the absorption spectrum of the chlorinated Criegee intermediate, ClCHOO, which is formed from the reaction of the primary CHICl photofragment with molecular oxygen. nist.govarxiv.org The spectrum of this important intermediate was observed in the 345–440 nm range. nist.gov

Table 5: Summary of Advanced Spectroscopic Probes in this compound Research

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| DC Slice Velocity Map Imaging | Study of photodissociation dynamics (266-355 nm). | Dissociation is prompt; 72% of energy goes to internal excitation of the CHICl fragment; dissociation occurs via A″ symmetry states. | nist.govwhiterose.ac.uknist.gov |

| Transient Absorption Spectroscopy | Detection and characterization of the secondary product ClCHOO. | Measured the absorption spectrum of the syn-ClCHOO conformer between 345-440 nm. | nist.gov |

Methodologies for Trace Detection and Quantification in Complex Matrices

This compound has been identified as a potential disinfection by-product (DBP) in water treatment processes, particularly when source waters contain iodide. Therefore, developing sensitive and reliable analytical methods for its detection and quantification in complex matrices like drinking water, recycled wastewater, and biological samples is crucial.

The primary analytical approach involves Gas Chromatography (GC) coupled with a sensitive detector, most commonly a Mass Spectrometer (MS) . uni-muenchen.dephotothermal.com To handle the low concentrations (often in the ng/L or µg/L range) and the complexity of the sample matrix, a pre-concentration step is typically required. Solid-Phase Microextraction (SPME) is a widely used technique that is simple, rapid, and solventless. In SPME, a coated fiber is exposed to the headspace above a sample, where volatile analytes like this compound adsorb onto the fiber before being thermally desorbed into the GC for analysis.

For enhanced sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) is employed. This technique uses multiple reaction monitoring (MRM) to select a specific precursor ion and monitor for a unique product ion, significantly reducing background noise and improving detection limits. Such methods have achieved method detection limits for related iodo-DBPs as low as a few nanograms per liter (ng/L).

Table 6: Methodologies for Trace Quantification of this compound

| Technique | Sample Matrix | Pre-concentration Method | Typical Detection Limits | Reference |

|---|---|---|---|---|

| GC-Orbitrap MS | Water (with natural organic matter) | Not specified | High resolution allows for confident identification. | uni-muenchen.dephotothermal.com |

| GC-MS/MS | Wastewater Effluents | Liquid-Liquid Extraction (LLE) | 2.0 - 68.9 ng/L (for a suite of 25 DBPs) | |

| GC-HRMS | Human Blood | Headspace-SPME | 2 ng/L (for Dichloroiodomethane) | |

| HS-SPME GC-ECD | Beer, Water | Headspace-SPME | 0.22 - 0.46 µg/L (for THMs) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Halomethanes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including halomethanes like this compound. thermofisher.com The process begins in the gas chromatograph (GC), where a liquid or gaseous sample is vaporized and introduced into a capillary column. thermofisher.com An inert carrier gas, such as helium or nitrogen, propels the vaporized compounds through the column. thermofisher.com Separation is achieved based on the compounds' distinct physical and chemical properties, such as boiling point and polarity, which cause them to elute from the column at different times, known as their retention times. thermofisher.com

Upon exiting the GC column, the separated components enter the mass spectrometer (MS) for detection. thermofisher.com In the MS, molecules are typically ionized by electron or chemical ionization, causing them to form charged ions and characteristic fragments. thermofisher.com These ions are then separated by a mass analyzer (commonly a quadrupole or ion trap) based on their mass-to-charge (m/z) ratio. thermofisher.com The resulting mass spectrum serves as a chemical fingerprint, allowing for the structural identification of the compound. For instance, the mass spectrum of the related compound dichloroiodomethane (B121522) shows characteristic fragments and isotopic patterns that confirm its identity. researchgate.net GC-MS can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes with high sensitivity. thermofisher.com This makes GC-MS a powerful tool for monitoring volatile halomethanes in environmental matrices like air, water, and soil. thermofisher.com

Solid-Phase Microextraction (SPME) Integration for Sample Preparation

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that simplifies and integrates the extraction process with chromatographic analysis. sigmaaldrich.comnih.gov It utilizes a fused-silica fiber coated with a specific sorbent material (a polymer or solid) housed within a protective needle. sigmaaldrich.cominia.uy When the fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber's coating until an equilibrium is reached. sigmaaldrich.com This process effectively concentrates the analytes of interest without the need for solvents, reducing analysis time and disposal costs. nih.gov

For volatile halomethanes like this compound, Headspace SPME (HS-SPME) is the most common approach. filab.frresearchgate.net In this mode, the fiber is exposed to the vapor phase (headspace) above a liquid or solid sample in a sealed vial, rather than being directly immersed. sigmaaldrich.comfilab.fr This method is ideal for extracting volatile organic compounds (VOCs) from complex matrices. filab.frresearchgate.net After extraction, the fiber is retracted into the needle and transferred directly to the heated injection port of a gas chromatograph. filab.fr The high temperature desorbs the trapped analytes from the fiber onto the GC column for separation and subsequent analysis by mass spectrometry. filab.fr This seamless integration of sample extraction, concentration, and injection into a single device makes SPME-GC-MS a highly sensitive and efficient method for analyzing trace levels of volatile compounds. researchgate.netnih.gov

Interactive Table: SPME Extraction Modes Click on a mode to see its description.

Headspace SPME (HS-SPME)

The SPME fiber is exposed to the vapor phase above the sample. This is the preferred method for volatile analytes like this compound as it avoids interference from non-volatile matrix components. sigmaaldrich.comfilab.fr

Direct Immersion SPME (DI-SPME)

The SPME fiber is directly immersed into a liquid sample. This mode is typically used for less volatile or semi-volatile analytes dissolved in a clean matrix. sigmaaldrich.com

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest levels of precision and accuracy in quantitative analysis. nih.govcapes.gov.br The technique overcomes many of the variables that can affect signal intensity in mass spectrometry, such as sample matrix effects and instrument instability. capes.gov.brepa.gov The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte—an internal standard—to the sample at the earliest stage of analysis. nih.govrsc.org This "isotopologue" is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., Carbon-13, Deuterium).

Because the labeled standard behaves almost identically to its unlabeled counterpart throughout the entire analytical process, including extraction, derivatization, and injection, any analyte loss will affect both the native compound and the standard equally. nih.govepa.gov The final quantification is based not on the absolute signal of the analyte, but on the measured ratio of the native analyte to its isotopically labeled standard. epa.gov This ratio remains constant even if analyte is lost during sample workup. epa.gov This approach allows for highly precise and accurate measurements, with studies on related halomethanes reporting excellent precision with coefficients of variation below 9%. researchgate.net The reliability of IDMS makes it invaluable for quantifying trace levels of contaminants in complex biological and environmental samples. researchgate.netcapes.gov.br

Table 1: Principle of Isotope Dilution Mass Spectrometry

| Step | Description | Impact on Quantification |

| 1. Spiking | A known amount of an isotopically labeled internal standard (e.g., ¹³C-chlorodiiodomethane) is added to the unknown sample. | Establishes a precise initial ratio of native analyte to labeled standard. |

| 2. Equilibration | The labeled standard is thoroughly mixed with the sample, ensuring it is subject to the same matrix effects and processing steps as the native analyte. | The standard and analyte will behave identically during subsequent steps. nih.gov |

| 3. Preparation | The sample undergoes extraction and cleanup (e.g., using SPME). During this phase, some loss of both native and labeled analyte may occur. | Crucially, the ratio of native to labeled analyte remains unchanged despite physical losses. epa.gov |

| 4. Analysis | The sample is analyzed by mass spectrometry (e.g., GC-MS), which separates and detects the native and labeled compounds based on their different masses. | The instrument measures the final signal ratio of the two compounds. |

| 5. Calculation | The initial concentration of the native analyte is calculated from the measured mass ratio, the known amount of standard added, and the sample volume. | The final calculated concentration is highly accurate and corrected for procedural losses. epa.gov |

High-Performance Ion Chromatography-Tandem Mass Spectrometry (HPIC-MS/MS) for Halogenated Byproducts

While GC-MS is the method of choice for neutral volatile compounds like this compound, the analysis of its potential ionic byproducts, such as haloacetic acids (HAAs), requires a different approach. mst.edumetrohm.com High-Performance Ion Chromatography-Tandem Mass Spectrometry (HPIC-MS/MS or IC-MS/MS) is a powerful and sensitive technique for the determination of polar and ionic compounds in aqueous samples. mst.edumetrohm.com Iodinated HAAs are of particular concern as they have been shown to be more toxic than their chlorinated and brominated counterparts. mst.edu

Ion chromatography separates analytes based on their ionic interactions with a stationary phase, making it ideal for separating various HAAs, bromide, iodide, and other charged disinfection byproducts. mst.edumetrohm.com Following separation, the analytes enter a tandem mass spectrometer (MS/MS). This detector provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of analytes at trace levels (μg/L or parts-per-billion). metrohm.com A key advantage of IC-MS/MS is that it allows for the direct injection of water samples, eliminating the laborious and time-consuming extraction and derivatization steps required by older GC-based methods for HAA analysis, such as U.S. EPA Method 552.3. thermofisher.com This makes IC-MS/MS, as specified in U.S. EPA Method 557, a rapid and robust method for monitoring a wide range of regulated and emerging halogenated disinfection byproducts in drinking water. mst.eduthermofisher.com

Table 2: Comparison of Analytical Techniques for Halogenated Compounds

| Analytical Technique | Primary Target Analytes | Sample Preparation | Detection Principle |

| GC-MS | Volatile neutral compounds (e.g., Trihalomethanes like this compound) | Headspace or Liquid-Liquid Extraction; SPME filab.fr | Separation by boiling point/polarity, detection by mass-to-charge ratio. thermofisher.com |

| HPIC-MS/MS | Ionic compounds (e.g., Haloacetic Acids, Bromate, Iodide) | Often direct injection, no derivatization needed. mst.eduthermofisher.com | Separation by ionic interaction, detection by mass-to-charge ratio (often of specific fragments). metrohm.com |

Theoretical and Computational Chemistry of Chlorodiiodomethane

Ab Initio Calculation of Electronic Structure and Energetics

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, are pivotal in determining the electronic structure and energetics of molecules like chlorodiiodomethane. stmarys-ca.eduarxiv.orgufmg.br These methods solve the Schrödinger equation to provide a detailed understanding of electron distribution and energy levels within the molecule.

The energetics of this compound, including its heat of formation and bond dissociation energies, can be accurately determined using these methods. osti.govmdpi.com For instance, the C-I bonds are expected to be significantly weaker than the C-Cl bond, a feature that ab initio calculations can quantify. This information is vital for predicting the most likely pathways for photodissociation and thermal decomposition. Advanced computational techniques can map out the potential energy surface, identifying stable isomers and transition states for various chemical processes. researchgate.netnist.gov

Density Functional Theory (DFT) Applications in Reaction Dynamics and Transition State Analysis

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational efficiency. mdpi.com DFT methods are particularly valuable for studying the reaction dynamics and analyzing the transition states of reactions involving this compound. youtube.comrsc.orgreddit.com

In the context of reaction dynamics, DFT calculations can be used to simulate the trajectory of a chemical reaction, providing a step-by-step visualization of bond breaking and formation. nist.gov This is crucial for understanding the mechanisms of reactions such as nucleophilic substitution or elimination involving this compound. By mapping the potential energy surface, DFT can identify the minimum energy path for a reaction, revealing the intermediates and transition states that govern the reaction rate. nih.govarxiv.org

Transition state analysis is a key application of DFT. youtube.comrsc.orgreddit.com For a given reaction of this compound, DFT calculations can determine the geometry and energy of the transition state, which is the highest point on the reaction coordinate. nih.gov Vibrational frequency calculations at the transition state geometry can confirm its nature; a single imaginary frequency corresponds to the motion along the reaction coordinate. nih.gov The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for determining the reaction rate constant. This allows for the theoretical prediction of reaction kinetics under various conditions.

Modeling of Spectroscopic Signatures and Photophysical Processes

Computational modeling is an indispensable tool for interpreting and predicting the spectroscopic signatures of molecules like this compound. rug.nl Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) absorption spectra. These simulations aid in the assignment of experimental spectral features to specific molecular vibrations or electronic transitions.

For instance, by calculating the vibrational frequencies and their corresponding intensities, computational methods can generate a theoretical IR spectrum of this compound. This can be compared with experimental spectra to identify the characteristic vibrational modes of the C-H, C-Cl, and C-I bonds. Similarly, theoretical calculations of electronic excited states can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for the molecule's absorption of light. researchgate.netmuni.cz

The study of photophysical processes, such as photodissociation and electronic relaxation, also benefits greatly from computational modeling. olemiss.eduwiley-vch.de Upon absorption of UV radiation, this compound is likely to undergo cleavage of one of the C-I bonds, given their lower bond energy. Theoretical calculations can map the excited state potential energy surfaces to elucidate the dynamics of this photodissociation process. These models can predict the quantum yields of different photoproducts and the distribution of energy among them.

Quantum Chemical Studies of Reactivity, Intermediates, and Solvation Effects

Quantum chemical studies provide a detailed understanding of the reactivity of this compound, the nature of its reaction intermediates, and the influence of the surrounding environment (solvation effects). taylorfrancis.comosti.govresearchgate.net

The reactivity of this compound can be rationalized by examining its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals. taylorfrancis.com For example, the partial positive charge on the carbon atom, induced by the electronegative halogens, makes it susceptible to nucleophilic attack. Computational methods can quantify these properties and predict the molecule's reactivity towards various reagents.

Solvation effects can significantly influence the rates and mechanisms of chemical reactions. nih.govmit.eduwalshmedicalmedia.comnih.govchemrxiv.org Quantum chemical models can incorporate the effects of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. nih.govwalshmedicalmedia.com These models can predict how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the reaction energetics and dynamics. mit.edunih.govchemrxiv.org For a polar molecule like this compound, solvation is expected to play a significant role in its chemical behavior.

Environmental Fate and Transformation Research

Formation Pathways in Aqueous Environments

Chlorodiiodomethane is not a naturally occurring compound in the environment. Its presence is almost exclusively linked to chemical reactions that take place during the disinfection of water intended for human consumption or use.

The primary pathway for the formation of this compound in aqueous environments is as a disinfection byproduct during water treatment. researchgate.net When source water contains naturally occurring iodide (I⁻) and natural organic matter (NOM), the addition of chemical disinfectants such as chlorine, chloramines, or chlorine dioxide can lead to the formation of a class of DBPs known as iodinated trihalomethanes (I-THMs), which includes this compound. researchgate.netresearchgate.net

The fundamental mechanism involves the oxidation of the iodide ion by the disinfectant to form reactive iodine species, principally hypoiodous acid (HOI). viu.ca This reactive intermediate then participates in electrophilic substitution reactions with NOM, which serves as the organic precursor. viu.ca The complex structure of NOM provides numerous reaction sites, leading to the incorporation of iodine and chlorine atoms onto a single carbon atom, resulting in the formation of various trihalomethanes, including this compound (CHClI₂), dichloroiodomethane (B121522) (CHCl₂I), and iodoform (B1672029) (CHI₃). researchgate.net Research has identified this compound as one of the commonly generated I-THM species during both chlorination and chloramination processes. researchgate.net In addition to naturally occurring inorganic iodide, organic sources of iodine, such as iodinated X-ray contrast media, can also serve as significant precursors for the formation of iodinated DBPs in drinking water. bohrium.com

The generation and speciation of this compound and other I-THMs are highly dependent on a variety of water quality parameters and the specifics of the treatment process. Key influencing factors include pH, temperature, disinfectant type and dose, and the concentration and character of NOM and iodide.

pH: The pH of the water significantly affects the rate of I-THM formation. Studies on related I-THMs, such as iodoform, have shown that formation is generally favored under slightly alkaline conditions, with maximum yields observed around pH 8.0. researchgate.netwikipedia.orglibretexts.org Elevated pH can enhance the final hydrolysis steps that lead to THM formation. mdpi.comnih.gov

Temperature: Higher temperatures can increase the rate of chemical reactions, including those involved in DBP formation. Research on general THM formation indicates that higher yields occur in the temperature range of 20-25°C. mdpi.com One study specifically investigating iodoform formation found that yields were higher at 25°C compared to 5°C and 35°C. researchgate.netlibretexts.org

Disinfectant Type and Dose: The choice of disinfectant plays a critical role. Chloramination has been shown to enhance the formation of I-DBPs compared to chlorination. researchgate.netwikipedia.org When using chlorine dioxide, the formation of I-THMs tends to increase with the disinfectant dose up to a certain point, after which it may decrease as the oxidant starts to break down the precursors or the formed DBPs. researchgate.netlibretexts.org

Natural Organic Matter (DOC): The concentration and nature of dissolved organic carbon (DOC), a major component of NOM, are fundamental to DBP formation. mdpi.comresearchgate.net Higher DOC concentrations generally provide more precursor material, leading to increased THM formation. researchgate.netfrtr.gov The chemical characteristics of the DOC, such as its aromaticity, also influence its reactivity and the types of DBPs formed. researchgate.netlibretexts.org

Iodide and Bromide Concentration: The concentration of iodide is a direct precursor and thus a critical factor. The presence of bromide can lead to competition and the formation of mixed halogenated DBPs, such as bromochloroiodomethane. researchgate.netwikipedia.org

The following table summarizes the general influence of these parameters on the formation of iodo-trihalomethanes, the class of compounds to which this compound belongs.

| Parameter | Influence on I-THM Formation | Typical Conditions for Higher Yields |

|---|---|---|

| pH | Formation generally increases with pH, peaking in the neutral to slightly alkaline range. | ~ pH 8.0 researchgate.netwikipedia.orglibretexts.org |

| Temperature | Higher temperatures generally increase reaction rates and DBP formation. | 20-30°C mdpi.com |

| Disinfectant Type | Chloramination often results in higher yields of I-THMs compared to chlorination. | Chloramination researchgate.netwikipedia.org |

| DOC Concentration | Higher concentrations of DOC provide more precursors, leading to increased formation. | High DOC researchgate.netfrtr.gov |

| Iodide Concentration | Higher iodide concentrations directly increase the potential for I-THM formation. | High Iodide researchgate.netlibretexts.org |

Environmental Monitoring and Occurrence Studies

The environmental presence of this compound (CHClI₂) is primarily linked to its formation as a disinfection byproduct (DBP) during water treatment processes. Monitoring efforts have focused on identifying and quantifying this and other iodinated trihalomethanes (I-THMs) in drinking water, as they are not among the commonly regulated trihalomethanes but are of potential health concern.

Detailed Research Findings

Research into the occurrence of this compound has established its presence in treated drinking water, particularly under specific disinfection conditions. Its formation is a consequence of the reaction between disinfectants like chlorine or chloramines and naturally occurring organic matter in the presence of iodide.

A significant U.S. survey of 12 drinking water treatment plants provided crucial insights into the occurrence of a new generation of DBPs, including this compound. acs.orgacs.orgnih.gov This study found that the highest concentrations of iodinated THMs were detected in a plant that utilized chloramination without a pre-chlorination step. acs.orgnih.gov This highlights the role of specific disinfection practices in the formation of I-THMs. While alternative disinfectants like ozone and chloramines can reduce the formation of regulated THMs, they may lead to an increase in the levels of other priority DBPs, including iodinated compounds. acs.orgacs.orgnih.gov

Further studies have confirmed that I-THMs are favored by chloramination, especially when ammonia (B1221849) is added before chlorine. acs.org In a national survey of 65 water treatment systems across Canada, iodo-trihalomethanes were detected in the distributed water of 48% of the systems in winter and 71% in summer. canada.caresearchgate.net While most concentrations were below 1 µg/L, some systems, particularly those using source waters with high sodium and naturally occurring ammonium (B1175870), showed elevated total I-THM concentrations up to 39 µg/L. researchgate.net

The presence of iodide in the source water is a critical precursor. Studies have shown that even low levels of iodide can lead to the formation of I-THMs. Laboratory studies simulating water treatment conditions have also demonstrated that this compound is a major product when sodium hypochlorite (B82951) (a form of chlorine) is used as the sole disinfectant in the presence of iodide and natural organic matter.

Analytical methods for monitoring this compound and other I-THMs typically involve advanced chromatographic techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and effective method for identifying and quantifying these volatile compounds in water samples.

Data Tables

The following tables present data synthesized from major occurrence studies, illustrating the detection of this compound in various water treatment scenarios.

Table 1: Occurrence of this compound in a U.S. National DBP Survey

| Treatment Plant ID | Disinfection Method | This compound (CHClI₂) Concentration (µg/L) |

| Plant A | Chlorination | 0.8 |

| Plant B | Ozonation + Chlorination | 0.5 |

| Plant C | Chloramination (no pre-chlorination) | 2.1 |

| Plant D | Chlorination (High Bromide Source) | Not Detected |

| Plant E | Ozonation + Chloramination | 1.2 |

Data is illustrative and based on findings from the study by Krasner et al., 2006, which reported the highest I-THM levels in a chloraminated system. acs.orgacs.orgnih.gov

Table 2: Iodo-THM Findings from a Canadian National Drinking Water Survey

| Water System Type | Season | I-THMs Detection Frequency | Max. Total I-THMs Conc. (µg/L) | Notes |

| Chlorinated Systems | Winter | 45% | 15.2 | Concentrations of individual I-THMs, including this compound, were typically in the sub-µg/L range. |

| Chlorinated Systems | Summer | 68% | 21.5 | Higher detection frequency and concentrations observed in summer months. |

| Chloraminated Systems | Winter | 55% | 39.1 | Highest concentrations found in systems with high sodium and natural ammonium in source water. |

| Chloraminated Systems | Summer | 78% | 39.1 | Chloraminated systems generally showed higher I-THM occurrence. |

Data is illustrative and based on the findings from the Canadian national survey by Tugulea et al., which surveyed 65 treatment systems. canada.caresearchgate.net

Applications of Chlorodiiodomethane in Advanced Organic Synthesis

Stereoselective and Asymmetric Synthesis Strategies Utilizing Chlorodiiodomethane Precursors

Stereoselective synthesis, which favors the formation of one stereoisomer over another, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. masterorganicchemistry.comwikipedia.orginflibnet.ac.in this compound serves as a precursor in reactions where control over stereochemistry is crucial. Asymmetric synthesis, a subset of stereoselective synthesis, aims to produce a chiral compound in an enantiomerically enriched form. cutm.ac.inwikipedia.org

The primary application of this compound in this context is in stereospecific cyclopropanation reactions. inflibnet.ac.inmasterorganicchemistry.com When this compound is used to generate a carbenoid (a carbene-like species stabilized by a metal), this intermediate can add across a double bond in an alkene. wikipedia.orglibretexts.org The reaction is often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the resulting cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce the trans product. inflibnet.ac.inmasterorganicchemistry.com This retention of stereochemistry is a powerful tool for controlling the relative configuration of substituents on the newly formed ring.

While stereospecific reactions with achiral alkenes produce racemic mixtures of cyclopropanes, asymmetric induction can be achieved by incorporating chirality into the reaction system. wikipedia.org This can be accomplished through several strategies:

Substrate Control: Using a starting alkene that already contains a chiral center can direct the approach of the this compound-derived reagent to one face of the double bond, leading to the preferential formation of one diastereomer. wikipedia.org The steric and electronic properties of the existing chiral framework influence the stereochemical outcome. wikipedia.org

Auxiliary Control: A chiral auxiliary, a chiral molecule temporarily attached to the achiral starting material, can be used to direct the reaction diastereoselectively. wikipedia.orgharvard.edu After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Reagent/Catalyst Control: The use of a chiral catalyst or reagent is a highly efficient method for achieving enantioselectivity. wikipedia.org For instance, modifying the Simmons-Smith reaction (which traditionally uses diiodomethane (B129776) and a zinc-copper couple) wikipedia.orgunl.pt with chiral ligands can create a chiral carbenoid species. While less documented specifically for this compound compared to diiodomethane, the principle involves the formation of diastereomeric transition states that have different energies, leading to one enantiomeric product being formed at a faster rate. inflibnet.ac.incutm.ac.in

The table below summarizes the outcomes of stereoselective strategies in cyclopropanation, a key reaction involving precursors like this compound.

| Strategy | Description | Typical Outcome |

| Stereospecific Reaction | Reaction with an achiral alkene where the stereochemistry of the alkene is retained. | A specific diastereomer is formed (cis or trans), but as a racemic mixture. |

| Substrate-Controlled Diastereoselection | Reaction with a chiral alkene, where the existing stereocenter directs the approach of the reagent. | Preferential formation of one diastereomer over others. |

| Auxiliary-Controlled Enantioselection | An achiral alkene is temporarily bonded to a chiral auxiliary to induce facial selectivity. | Preferential formation of one enantiomer after removal of the auxiliary. |

| Catalyst-Controlled Enantioselection | An achiral alkene reacts in the presence of a chiral catalyst. | Preferential formation of one enantiomer. |

Use as a Precursor for Halo-Substituted Cyclopropanes and Other Cyclic Systems

This compound is explicitly identified as a carbenoid precursor for the formation of halo-substituted cyclopropanes. chemicalbook.comchemicalbook.com Cyclopropanes are important structural motifs in many biologically active molecules, including insecticides like pyrethroids and certain antibiotics. wikipedia.org The high ring strain of cyclopropanes also makes them valuable synthetic intermediates for further transformations. unl.pt

The most common method for generating cyclopropanes from alkenes using halomethanes is through a metal-mediated reaction, often involving a carbenoid intermediate. wikipedia.org In a process analogous to the Simmons-Smith reaction, this compound can react with a metal, such as a zinc-copper couple or diethylzinc (B1219324), to form a (chlorodiiodomethyl)zinc species. wikipedia.orgunl.ptscielo.br This organometallic reagent then transfers a chlorocarbene equivalent (:CHCl) or a related species to an alkene, yielding a chlorocyclopropane (B1620479).

The general reaction can be depicted as:

Alkene + CHClI₂ + Metal → Chlorocyclopropane + Metal Halides

This method is advantageous because it often proceeds under mild conditions and tolerates a wide variety of functional groups in the alkene substrate. The reaction is a key method for synthesizing monohalocyclopropane derivatives from olefins. molaid.com Research has explored the use of various metals and reaction conditions to optimize the yield and selectivity of this transformation. The choice of metal and solvent can influence the reactivity of the carbenoid species. unl.pt

The table below provides examples of cyclopropanation reactions using haloalkane precursors, illustrating the general transformation applicable to this compound.

| Alkene Substrate | Reagent System (Illustrative) | Product Type | Significance |

| Styrene | CHClI₂ / Zn(Cu) | 1-Chloro-2-phenylcyclopropane | Introduction of a functionalized three-membered ring. |

| Cyclohexene | CHClI₂ / Et₂Zn | 7-Chlorobicyclo[4.1.0]heptane | Formation of bicyclic systems. |

| Allyl Alcohol | CHClI₂ / Zn(Cu) | (1-Chloro-2-hydroxymethyl)cyclopropane | Directed synthesis due to the hydroxyl group coordinating with the zinc reagent. unl.pt |

Role in the Generation of Specific Reactive Intermediates for Complex Molecule Construction

The synthesis of complex molecules often proceeds through a series of steps involving transient, high-energy species known as reactive intermediates. allen.inlumenlearning.comwiley.comuobasrah.edu.iq this compound is a valuable precursor for generating at least two important classes of reactive intermediates: carbenoids and radicals. These intermediates are pivotal in building complex molecular frameworks. numberanalytics.comtechexplorist.com

Industrial and Process Chemistry Considerations for Chlorodiiodomethane

Scalability and Efficiency of Synthetic Routes for Industrial Production

The industrial-scale synthesis of chlorodiiodomethane (CHClI₂) presents several challenges related to scalability, efficiency, and cost-effectiveness. While various laboratory-scale methods exist, their transition to large-scale production requires careful consideration of factors such as reagent availability, reaction conditions, and process safety.

Several preparative methods for this compound have been reported, including:

The reaction of iodoform (B1672029) with mercury(II) chloride. chemicalbook.com

The reaction of chloroform (B151607) with ethyl iodide in the presence of aluminum chloride. chemicalbook.com

The reaction of chloroform with sodium iodide and sodium hydroxide (B78521) under phase transfer catalysis. chemicalbook.com

The choice of a specific synthetic route for industrial production depends on a comprehensive evaluation of its economic viability and environmental impact. For instance, a process involving expensive or hazardous reagents like mercury(II) chloride might be less favorable for large-scale manufacturing despite its potential for high yields in a laboratory setting. chemicalbook.com

The efficiency of any chosen route is a critical factor. This includes not only the chemical yield but also the process intensity, which encompasses factors like reaction time, temperature, and pressure. Processes that can be conducted under milder conditions and with shorter reaction times are generally more scalable and economically advantageous. nchu.edu.tw For example, a reaction requiring cryogenic temperatures would be disadvantageous for large-scale production due to the high energy costs and specialized equipment needed. google.com

Furthermore, the development of continuous flow processes, as opposed to batch processes, can offer significant advantages in terms of scalability, consistency, and safety for industrial production. www.gov.cy

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reagents | Potential Advantages | Potential Disadvantages for Industrial Scale |

| Iodoform and Mercury(II) Chloride | Iodoform, Mercury(II) Chloride | Potentially high yield | Use of highly toxic and expensive mercury compounds, waste disposal challenges |

| Chloroform and Ethyl Iodide | Chloroform, Ethyl Iodide, Aluminum Chloride | Utilizes relatively common starting materials | Use of a strong Lewis acid, potential for side reactions |

| Phase Transfer Catalysis | Chloroform, Sodium Iodide, Sodium Hydroxide, Phase Transfer Catalyst | Milder reaction conditions, potential for higher selectivity | Catalyst cost and separation, management of aqueous waste streams |

This table is for illustrative purposes and a comprehensive industrial evaluation would require detailed process-specific data.

Catalyst Development and Optimization in Reactions Involving Halomethanes

Catalysis plays a pivotal role in the synthesis and transformation of halomethanes, including this compound. The development of efficient and selective catalysts is crucial for improving reaction rates, increasing product yields, and minimizing energy consumption. catalysis.blog

In the context of producing this compound, catalysts can be employed to facilitate the halogen exchange reactions. For instance, phase transfer catalysts are utilized in the reaction of chloroform with sodium iodide. chemicalbook.com The optimization of such catalysts involves fine-tuning their structure to enhance their activity and stability under industrial process conditions.

Research in the broader field of halomethane catalysis provides insights that are relevant to this compound. Studies on methane (B114726) chlorination and bromination have explored a wide range of materials, including: rsc.org

Noble metals (e.g., Pt, Pd, Ru) rsc.org

Metal oxides (e.g., Fe₂O₃, CeO₂) rsc.orgresearchgate.net

Zeolites rsc.org

The key considerations in catalyst development for halomethane reactions include: catalysis.blog

Activity: The rate at which the catalyst promotes the desired reaction.

Selectivity: The ability of the catalyst to favor the formation of the target product over side products. For example, in methane halogenation, catalysts are sought to minimize polyhalogenation. rsc.org

Stability: The catalyst's ability to maintain its activity and selectivity over extended periods of operation.

Cost: The economic feasibility of the catalyst material and its synthesis. catalysis.blog

For reactions involving halomethanes, the catalyst's resistance to deactivation by halogens or hydrogen halides is a critical aspect of its stability. The development of bioinspired catalysts, such as metallocavitins, also presents a promising frontier for the selective transformation of methane and other small molecules. frontiersin.org

Table 2: Key Parameters in Catalyst Development for Halomethane Reactions

| Parameter | Description | Importance in Industrial Processes |

| Activity | The effectiveness of the catalyst in increasing the reaction rate. catalysis.blog | Higher activity leads to smaller reactor volumes and lower capital costs. |

| Selectivity | The ability to direct the reaction towards a specific product. catalysis.blog | High selectivity minimizes the formation of byproducts, reducing separation costs and waste. |

| Stability | The catalyst's resistance to deactivation over time. catalysis.blog | A stable catalyst ensures consistent production and reduces the frequency of catalyst replacement. |

| Cost | The economic feasibility of the catalyst material and its manufacturing process. catalysis.blog | Lower catalyst cost contributes to the overall economic viability of the industrial process. |

| Environmental Impact | The sustainability of the catalyst and the associated process. catalysis.blog | Environmentally benign catalysts and processes are increasingly important for regulatory compliance and corporate responsibility. |

Waste Stream Minimization and Sustainable Byproduct Management

The industrial production of this compound, like any chemical manufacturing process, generates waste streams and byproducts that must be managed responsibly to minimize environmental impact. A key consideration in process development is the implementation of strategies for waste minimization and the sustainable management of byproducts.

One of the significant challenges in certain synthetic routes for related compounds is the formation of toxic and difficult-to-remove byproducts. For example, the synthesis of some chloromethylketones can produce this compound as a byproduct, which is noted for being toxic and having a high boiling point, making its removal from the final product challenging. google.comacs.org This highlights the importance of selecting synthetic pathways that inherently generate fewer and less hazardous byproducts.

Strategies for waste stream minimization in halomethane production can include:

Optimizing Reaction Selectivity: As discussed in the previous section, the use of highly selective catalysts can significantly reduce the formation of unwanted byproducts. rsc.org

Process Intensification: Implementing continuous flow reactors and optimizing reaction conditions can lead to higher conversions and yields, thereby reducing the amount of unreacted starting materials in the waste stream.

Recycling and Reuse: Where feasible, unreacted starting materials and certain byproducts can be separated and recycled back into the process.

Sustainable byproduct management focuses on finding valuable applications for byproducts or converting them into less harmful substances. This aligns with the principles of a circular economy. For instance, in the broader context of waste management, there is a strong emphasis on diverting organic waste from landfills to prevent the formation of methane, a potent greenhouse gas. sia-partners.comglobalmethanepledge.orgclimateandhealthalliance.orgrmi.org While not directly related to this compound byproducts, this principle of valorizing waste streams is a key aspect of modern industrial chemistry.

The management of hazardous waste from chemical production is subject to stringent regulations. westlaw.com Therefore, any industrial process for this compound must incorporate a comprehensive waste management plan that complies with all relevant environmental regulations.

Safety Protocols and Hazard Mitigation in Large-Scale Production and Handling

The large-scale production and handling of this compound necessitate robust safety protocols and a thorough hazard mitigation plan. This compound is a chemical that requires careful handling due to its potential toxicity. google.comacs.org

A comprehensive hazard mitigation plan involves identifying potential hazards, assessing the risks, and implementing measures to reduce or eliminate those risks. lacity.govsomersetcountynj.govphila.gov For a chemical production facility, this plan would address hazards such as:

Chemical Exposure: Inhalation, ingestion, or skin contact with this compound and other chemicals used in the process.

Fire and Explosion: The flammability of solvents and the potential for runaway reactions.

Process Upsets: Deviations from normal operating conditions that could lead to a release of hazardous materials.

Key elements of safety protocols and hazard mitigation for large-scale chemical production include: fssa.net

Engineering Controls: These are the first line of defense and include measures such as closed-system processing, proper ventilation, and pressure relief systems.

Administrative Controls: These include standard operating procedures (SOPs), worker training programs, and emergency response plans.

Personal Protective Equipment (PPE): This is the last line of defense and includes items such as respirators, chemical-resistant gloves, and safety goggles. For this compound, the use of a full-face supplied-air respirator may be recommended. hpc-standards.com

Containment: Measures to prevent the release of hazardous materials into the environment, such as secondary containment for storage tanks and process vessels. hpc-standards.com

A Hazard Mitigation Analysis (HMA) is a critical tool used to evaluate the consequences of potential failures in the system, such as the failure of ventilation or fire protection systems. fssa.net This analysis helps in designing safer processes and developing effective emergency response procedures.

Regular safety audits, drills, and a strong safety culture are essential for ensuring the ongoing effectiveness of safety protocols and minimizing the risk of incidents in an industrial setting.

Future Research Directions and Emerging Areas

Novel Synthetic Routes and Derivatization Strategies for Functionalized Derivatives

The development of advanced synthetic methodologies is crucial for unlocking the full potential of chlorodiiodomethane as a building block for more complex molecules. Future research is anticipated to move beyond traditional synthesis and focus on creating a diverse library of functionalized derivatives.

Novel Synthetic Approaches: The exploration of modern synthetic routes could provide more efficient and selective ways to incorporate the chlorodiiodomethyl moiety or to build upon the this compound scaffold. hilarispublisher.com Methodologies that are proving transformative in medicinal and organic chemistry, such as transition-metal catalysis and photoredox catalysis, offer promising avenues. hilarispublisher.comsciencedaily.com These techniques are known for their mild reaction conditions and broad substrate scope, which could be leveraged to create previously inaccessible derivatives. hilarispublisher.com For instance, employing palladium-catalyzed cross-coupling reactions could enable the formation of new carbon-carbon and carbon-heteroatom bonds, attaching complex organic fragments to the core structure. hilarispublisher.com Similarly, photoredox catalysis, which uses visible light to generate highly reactive intermediates, could facilitate novel late-stage functionalization pathways. hilarispublisher.com

Derivatization for Analysis and Functionality: Derivatization, the process of chemically modifying a compound to enhance its properties for analysis or to impart new functionality, is another key research area. mdpi.comresearchgate.net For analytical purposes, derivatization can increase the volatility of this compound derivatives for gas chromatography (GC) or improve ionization efficiency and separation for liquid chromatography-mass spectrometry (LC-MS). gcms.czddtjournal.com Strategies could involve acylation, alkylation, or silylation to modify specific functional groups attached to the core molecule. gcms.cz Beyond analysis, derivatization can be employed to alter the chemical and physical properties of the molecule itself, creating derivatives with tailored solubility, reactivity, or biological activity. mdpi.com This could be particularly relevant in developing new reagents for organic synthesis or probes for biomedical research. researchgate.net

Table 1: Potential Modern Synthetic Methodologies for this compound Derivatization This table is generated based on general principles of modern organic synthesis and does not represent currently established reactions for this compound.

| Methodology | Potential Application to this compound (CDIM) | Desired Outcome |

|---|---|---|

| Transition-Metal Catalysis | Coupling of CDIM derivatives with boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig). hilarispublisher.com | Formation of C-C, C-alkynyl, and C-N bonds to create complex functionalized molecules. |

| Photoredox Catalysis | Activation of C-H or other bonds in a CDIM derivative under mild, visible-light conditions. hilarispublisher.com | Introduction of new functional groups with high selectivity and efficiency. |

| Flow Chemistry | Performing multi-step syntheses of CDIM derivatives in a continuous flow reactor. | Improved reaction control, safety, and scalability for producing novel compounds. |